45-Fold AADC Potency Gain vs. Acyclic D-m-Tyrosine Baseline
The (+)-E diastereomer of 2,3-methano-m-tyrosine inhibits pig kidney AADC with a Ki of 22 µM, representing a 45-fold increase in potency compared with its acyclic structural analogue D-m-tyrosine [1]. This direct head-to-head comparison quantifies the benefit of the cyclopropane conformational constraint for AADC binding.
| Evidence Dimension | Enzyme inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 22 µM ((+)-E diastereomer) |
| Comparator Or Baseline | D-m-tyrosine (acyclic analogue): Ki ≈ 990 µM (calculated from 45-fold ratio stated in source) |
| Quantified Difference | 45-fold lower Ki (i.e., 45-fold more potent) |
| Conditions | Pig kidney L-aromatic amino acid decarboxylase (DOPA decarboxylase) in vitro assay [1] |
Why This Matters
Researchers requiring a tool compound that potently binds AADC while maintaining a conformationally defined backbone can select this compound with confidence, knowing it provides a 45-fold binding advantage over the flexible analogue.
- [1] Ahmad S, Phillips RS, Stammer CH. Inhibition of pig kidney L-aromatic amino acid decarboxylase by 2,3-methano-m-tyrosines. J Med Chem. 1992;35(8):1410-1417. PMID: 1573634. View Source
